N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide
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Overview
Description
N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring and a methoxyphenyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable methoxyphenyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxyphenyl)ethyl]-4-methylpyrimidine-2-carboxamide
- N-[2-(3-methoxyphenyl)ethyl]-4-chloropyrimidine-2-carboxamide
- N-[2-(3-methoxyphenyl)ethyl]-4-fluoropyrimidine-2-carboxamide
Uniqueness
N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H14F3N3O2 |
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Molecular Weight |
325.29 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H14F3N3O2/c1-23-11-4-2-3-10(9-11)5-7-20-14(22)13-19-8-6-12(21-13)15(16,17)18/h2-4,6,8-9H,5,7H2,1H3,(H,20,22) |
InChI Key |
SJLDMTGQIBXQNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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